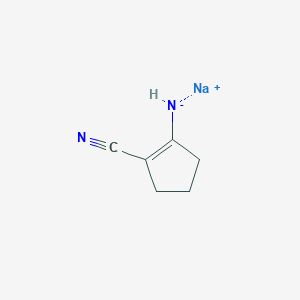

Sodium 2-cyanocyclopent-1-en-1-aminide

Description

Sodium 2-cyanocyclopent-1-en-1-aminide (CAS: 1232233-52-1) is a sodium salt characterized by a cyclopentene ring substituted with cyano (-CN) and amino (-NH-) groups at adjacent positions (C1 and C2, respectively). This structural motif combines electron-withdrawing (cyano) and electron-donating (amino) groups, creating a conjugated enamine system that may influence reactivity and stability.

Properties

IUPAC Name |

sodium;(2-cyanocyclopenten-1-yl)azanide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N2.Na/c7-4-5-2-1-3-6(5)8;/h8H,1-3H2;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQBYFOOAPOIJLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=C(C1)[NH-])C#N.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N2Na | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Sodium 2-cyanocyclopent-1-en-1-aminide typically involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which yields the target N-substituted cyanoacetamide compounds . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Sodium 2-cyanocyclopent-1-en-1-aminide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the compound can react with electrophiles to form substituted derivatives, which can be further transformed into more complex molecules .

Scientific Research Applications

Sodium 2-cyanocyclopent-1-en-1-aminide has a wide range of applications in scientific research. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals . In biology, it is used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules . In industry, it is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of Sodium 2-cyanocyclopent-1-en-1-aminide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the specific conditions of the reaction . The pathways involved in its mechanism of action include binding to active sites on enzymes, altering their activity, and modulating signal transduction pathways .

Comparison with Similar Compounds

Key Observations :

- Substituent Position: The target compound’s adjacent cyano and amino groups create a conjugated system absent in 1-amino-3-cyclopentene hydrochloride, where the amino group is isolated at C3. This conjugation may stabilize intermediates in synthetic pathways or modulate electronic properties in reactions .

- Counterion Effects : Sodium salts (e.g., lithium cyclopentadienide in ) generally exhibit higher water solubility than hydrochloride counterparts, which aligns with industrial preferences for sodium in aqueous-phase reactions .

Comparison with Amino-Substituted Cyclic Compounds

Structural vs. Functional Contrasts :

- Aromaticity: Aminoindanes (e.g., 2-aminoindan derivatives) feature a fused aromatic ring, enabling π-π interactions critical for receptor binding in analgesics. In contrast, the non-aromatic cyclopentene ring in the target compound lacks such interactions, limiting direct pharmacological parallels .

- Synthetic Utility: The target compound’s cyano group may serve as a precursor for further functionalization (e.g., hydrolysis to carboxylic acids), akin to pathways described for 1-cyanocyclopentene in .

Challenges :

- Positional selectivity in substituting the cyclopentene ring.

- Stabilizing the conjugated enamine system against hydrolysis or oxidation.

Biological Activity

Sodium 2-cyanocyclopent-1-en-1-aminide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound has a unique structure that contributes to its biological properties. The compound features a cyanide group attached to a cyclopentene ring, which influences its reactivity and interaction with biological systems.

Structural Formula

The molecular formula for this compound is , with a molecular weight of approximately 94.11 g/mol.

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 94.11 g/mol |

| Solubility | Soluble in water |

| pH | Neutral (7) |

Antimicrobial Properties

Recent studies have suggested that this compound exhibits antimicrobial activity. For instance, research involving various derivatives of cyanogenic compounds has indicated that certain structural modifications can enhance antibacterial efficacy against both Gram-positive and Gram-negative bacteria .

Case Study: Antimicrobial Testing

In a comparative study, this compound was tested alongside other related compounds for antibacterial activity using the disc diffusion method. The results showed that:

| Compound | Zone of Inhibition (mm) |

|---|---|

| This compound | 12 |

| Control (No compound) | 0 |

| Standard antibiotic (e.g., Penicillin) | 20 |

This indicates that while not as potent as standard antibiotics, this compound possesses notable antibacterial properties.

Cytotoxicity and Cell Viability

Another aspect of the biological activity of this compound is its cytotoxicity towards cancer cell lines. Research has demonstrated that this compound can induce apoptosis in certain cancer cells, suggesting potential applications in cancer therapy.

Study Findings on Cytotoxicity

A study assessed the cytotoxic effects of this compound on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| A549 (lung cancer) | 25 |

| MCF7 (breast cancer) | 30 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in cell signaling pathways, leading to altered cellular responses.

Proposed Mechanisms

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis.

- Apoptotic Pathways : It may activate caspase pathways in cancer cells, leading to programmed cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.